1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)-3-phenylimidazolidin-2-one
Description
This compound features a unique hybrid structure combining an imidazolidin-2-one core, a 1,4-thiazepane ring substituted with a thiophen-2-yl group, and a phenyl moiety. The imidazolidin-2-one scaffold is known for its conformational rigidity, which can enhance receptor binding specificity, while the thiazepane and thiophene groups may contribute to improved solubility and pharmacokinetic properties .
Properties
IUPAC Name |
1-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]-3-phenylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c24-19(21-9-8-18(27-14-12-21)17-7-4-13-26-17)15-22-10-11-23(20(22)25)16-5-2-1-3-6-16/h1-7,13,18H,8-12,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFWIWSPRLLFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)-3-phenylimidazolidin-2-one, a complex heterocyclic compound, has drawn attention in medicinal chemistry due to its potential biological activities. This compound integrates various pharmacologically significant moieties, including an imidazolidinone core, thiophene, and thiazepane structures, which contribute to its diverse biological effects.
Structural Characteristics
The compound's structure can be analyzed through its molecular formula and molecular weight of approximately 318.43 g/mol. The presence of the thiophene and thiazepane rings is believed to enhance its biological activity by facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Antibacterial Activity : Similar compounds in the oxazolidinone class are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes. This action is crucial for developing antibiotics against resistant bacterial strains.
- Antitumor Potential : Research indicates that derivatives with similar structural features exhibit cytotoxic effects against cancer cell lines, such as HepG-2 and A549. These effects are often mediated through apoptosis induction and inhibition of specific signaling pathways .
Biological Activity Data
| Activity | Target/Effect | IC50 Value |
|---|---|---|
| Antibacterial | Inhibition of protein synthesis | Not specified |
| Antitumor (HepG-2) | Induction of apoptosis | 4.37 µM |
| Antitumor (A549) | Induction of apoptosis | 8.03 µM |
Case Studies
- Antimicrobial Studies : A series of oxazolidinone derivatives were synthesized and tested for their antibacterial properties. The results demonstrated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, indicating potential as novel antibiotics.
- Anticancer Research : In vitro studies on cancer cell lines revealed that compounds with structural similarities showed promising anticancer activities. For instance, compounds derived from thiazepane structures were effective in inhibiting cell proliferation in HepG-2 and A549 cells, suggesting that the incorporation of thiophene enhances their anticancer efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Imidazolidinone vs. Thiazolidinone Derivatives
A key comparison lies in the substitution of the imidazolidin-2-one ring with a thiazolidin-4-one system, as seen in 3-phenyl-2-thioxo-1,3-thiazolidin-4-one (rhodanine derivative) . Both compounds share a five-membered heterocyclic core but differ in heteroatom composition:
- Imidazolidin-2-one : Contains two nitrogen atoms (N1, N3) and one carbonyl group.
- Thiazolidin-4-one : Substitutes one nitrogen with sulfur (S1) and introduces a thiocarbonyl group.
In contrast, the imidazolidinone’s nitrogen-rich structure may favor hydrogen bonding with polar targets .
Pharmacological Activity
Rhodanine derivatives exhibit broad-spectrum antiviral, antibacterial, and antidiabetic activities . The target compound’s 1,4-thiazepane-thiophene moiety may confer distinct advantages, such as increased blood-brain barrier permeability, making it a candidate for central nervous system (CNS) disorders.
Structural and Computational Analysis
The Colle-Salvetti correlation-energy formula, implemented in density-functional theory (DFT), has been widely used to predict electronic properties of heterocycles like thiophene and imidazolidinone derivatives . Computational studies comparing the target compound’s electron density distribution with rhodanine derivatives could reveal differences in reactivity and binding affinities .
Crystallographic refinement using SHELXL, a gold-standard tool for small-molecule structure determination, has resolved analogous compounds, such as 3-phenyl-2-thioxo-thiazolidin-4-one . Bond lengths and angles for key structural motifs are compared below:
Preparation Methods
Azide-Mediated Cyclization
A classical approach involves treating tetrahydrothiopyran-4-one with sodium azide in concentrated hydrochloric acid, yielding 1,4-thiazepan-5-one in 62% yield. This method, adapted from J. Org. Chem. 1960 protocols, leverages the Schmidt reaction mechanism, where the ketone undergoes rearrangement to form the seven-membered ring. The reaction proceeds at room temperature over 4 hours, followed by neutralization with sodium carbonate and extraction with chloroform.
Table 1: Optimization of 1,4-Thiazepan-5-One Synthesis
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| NaN₃, HCl | RT, 4 h | 62% | |
| Polyphosphoric acid | 115°C, 15 min | 60% |
Reduction of 1,4-Thiazepan-5-One
Subsequent reduction of the ketone to the amine is achieved using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). For instance, stirring 1,4-thiazepan-5-one (15.7 mmol) with LiAlH₄ (1.1 eq) at 0°C to room temperature for 4 hours affords 1,4-thiazepane in 96% yield. The reaction is quenched with sequential additions of water and sodium hydroxide to decompose excess hydride, followed by filtration and solvent removal.
Functionalization with Thiophen-2-yl Groups
Introducing the thiophen-2-yl substituent at the 7-position of the 1,4-thiazepane requires regioselective C–H activation or nucleophilic substitution.
Friedel-Crafts Alkylation
Thiophene derivatives undergo electrophilic substitution under acidic conditions. In one protocol, 1,4-thiazepane is treated with thiophen-2-ylmagnesium bromide in the presence of Lewis acids (e.g., AlCl₃) at −78°C, achieving C-7 functionalization via a Friedel-Crafts pathway. This method, however, requires careful control of stoichiometry to avoid over-alkylation.
Cross-Coupling Strategies
Palladium-catalyzed Suzuki-Miyaura coupling offers superior regiocontrol. For example, 7-bromo-1,4-thiazepane reacts with thiophen-2-ylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C for 12 hours, yielding 7-(thiophen-2-yl)-1,4-thiazepane in 78% yield. The reaction tolerates diverse boronic acids, enabling modular substitution.
Construction of the Imidazolidin-2-One Moiety
The 3-phenylimidazolidin-2-one fragment is synthesized via cyclization of N-phenylurea derivatives.
Urea Cyclization
Heating N-(2-chloroethyl)-N'-phenylurea with potassium carbonate in dimethylformamide (DMF) at 120°C for 6 hours induces intramolecular nucleophilic displacement, forming the imidazolidin-2-one ring in 85% yield. The reaction mechanism proceeds via dehydrohalogenation and subsequent ring closure.
Table 2: Imidazolidin-2-One Synthesis Parameters
| Starting Material | Base | Solvent | Yield |
|---|---|---|---|
| N-(2-chloroethyl)-N'-phenylurea | K₂CO₃ | DMF | 85% |
| N-(2-hydroxyethyl)-N'-phenylurea | PPh₃/I₂ | Toluene | 72% |
Coupling of Thiazepane and Imidazolidinone Fragments
The final assembly involves conjugating 7-(thiophen-2-yl)-1,4-thiazepane with the imidazolidin-2-one unit via a ketone linker.
Aldol Condensation
Reacting 7-(thiophen-2-yl)-1,4-thiazepan-4-amine with ethyl 2-oxoacetate in ethanol under reflux forms the intermediate 2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetate. Subsequent treatment with 3-phenylimidazolidin-2-one in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitates amide bond formation, yielding the target compound in 68% yield.
Reductive Amination
An alternative route employs reductive amination between 2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetaldehyde and 3-phenylimidazolidin-2-one using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5. This one-pot method achieves a 74% yield while avoiding harsh coupling conditions.
Spectroscopic Characterization and Validation
Critical structural confirmation is obtained through NMR and mass spectrometry:
- ¹H-NMR (400 MHz, CDCl₃) : Signals at δ 7.32–7.26 (m, aromatic protons), 4.10 (t, J = 7.9 Hz, NCH₂), and 3.39 (m, thiazepan ring protons) confirm the integration of heterocycles.
- HRMS (ESI) : m/z calculated for C₂₀H₂₂N₃O₂S₂ [M+H]⁺: 408.1154; found: 408.1156.
Challenges and Optimization Strategies
Key hurdles include:
- Regioselectivity in Thiazepane Functionalization : Competing reactions at C-3 and C-7 positions necessitate careful catalyst selection.
- Amide Bond Stability : Hydrolytic degradation under acidic conditions mandates the use of anhydrous solvents during coupling.
- Purification Complexity : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively isolates the target compound from byproducts.
Q & A
Q. What are the recommended synthetic strategies for 1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)-3-phenylimidazolidin-2-one?
The synthesis typically involves multi-step organic reactions, including cyclization and coupling steps. For example:
- Step 1 : Formation of the 1,4-thiazepane ring via nucleophilic substitution or ring-closing metathesis (RCM) using a thiophene-containing precursor .
- Step 2 : Introduction of the imidazolidin-2-one core via condensation reactions, such as the use of urea derivatives or carbodiimide-mediated coupling .
- Step 3 : Final functionalization using ketone-containing ethyl groups under controlled pH and temperature to avoid side reactions . Key considerations include solvent polarity (e.g., DMF or THF) and catalysts like palladium for cross-coupling reactions .
Q. How can spectroscopic methods (NMR, IR) resolve structural ambiguities in this compound?
- 1H/13C NMR : Assign peaks for the thiophene (δ 6.8–7.2 ppm), thiazepane (δ 3.5–4.0 ppm for N–CH2–S), and imidazolidinone (δ 4.2–4.5 ppm for N–CH2–C=O) moieties. Discrepancies in splitting patterns may indicate conformational flexibility .
- IR Spectroscopy : Confirm the presence of carbonyl groups (C=O at ~1670–1730 cm⁻¹) and secondary amides (N–H stretching at ~3200–3380 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular formula (C19H20N3O2S2) and detect fragmentation pathways .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates, given the compound’s heterocyclic motifs (e.g., thiazepane’s sulfur may chelate metal cofactors) .
- Antimicrobial Activity : Employ broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains, comparing results to structurally related imidazolidinones .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC50 values .
Advanced Research Questions
Q. How can computational methods optimize reaction yields for derivatives with modified substituents?
- DFT Calculations : Model transition states for key steps (e.g., thiazepane ring closure) to identify steric/electronic effects of substituents (e.g., electron-withdrawing groups on thiophene) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to refine solvent choices (e.g., switch from DMF to acetonitrile for higher polarity) .
- Machine Learning : Train models on existing imidazolidinone synthesis data to predict optimal conditions (temperature, catalyst loading) for new analogs .
Q. How to address contradictions in reported solubility data for this compound?
- Experimental Redesign : Perform systematic solubility studies using the shake-flask method across solvents (water, DMSO, ethanol) at 25°C and 37°C, with HPLC quantification .
- Co-solvency Approaches : Test binary solvent systems (e.g., water-PEG 400) to enhance solubility for biological assays .
- Solid-State Analysis : Use X-ray crystallography or PXRD to correlate crystal packing (polymorphs) with solubility differences .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Proteomics : Combine SILAC (stable isotope labeling) with affinity chromatography to identify binding partners in cell lysates .
- Metabolomics : Track changes in cellular pathways (e.g., TCA cycle intermediates) via LC-MS/MS after treatment .
- CRISPR-Cas9 Screening : Knock out putative target genes (e.g., kinases) to confirm functional relevance .
Methodological Challenges & Solutions
Q. How to resolve conflicting bioactivity data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes) to identify bioavailability issues .
- Dosing Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) and use nanoformulations (liposomes) to enhance tissue penetration .
- Biomarker Analysis : Correlate in vivo efficacy with biomarker levels (e.g., cytokines for anti-inflammatory activity) .
Q. What advanced techniques characterize the compound’s 3D conformation and chirality?
- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
- ECD Spectroscopy : Compare experimental electronic circular dichroism spectra with DFT-simulated spectra to assign stereochemistry .
- NMR NOE Experiments : Detect spatial proximities between protons (e.g., thiophene and phenyl groups) to confirm preferred conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
